5-Acetamido-4-methyl-2-nitrobenzoic acid
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Overview
Description
5-Acetamido-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₅ It is a derivative of benzoic acid, featuring an acetamido group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-methylbenzoic acid followed by acylation. The nitration process introduces the nitro group into the aromatic ring, while the acylation step adds the acetamido group. Common reagents used in these reactions include nitric acid for nitration and acetic anhydride or acetyl chloride for acylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Acetamido-4-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Acetamido-4-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
5-Acetamido-4-methyl-2-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetamido-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Another derivative with similar anti-inflammatory properties.
4-Acetamido-3-hydroxy-5-nitrobenzoic acid: Shares structural similarities but differs in the position of functional groups.
Uniqueness
5-Acetamido-4-methyl-2-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
6632-23-1 |
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Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
5-acetamido-4-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-9(12(16)17)7(10(14)15)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) |
InChI Key |
IGZVJBLUWSNLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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